![molecular formula C15H11F4N3O B2495468 Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- CAS No. 1280882-25-8](/img/structure/B2495468.png)
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-
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Overview
Description
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is a complex organic compound with the molecular formula C15H11F4N3O and a molecular weight of 325.26 g/mol . This compound is characterized by the presence of a benzonitrile core substituted with a fluoro group and a pyridinylmethylamino group, which is further modified with a trifluoroethoxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with 2-(2,2,2-trifluoroethoxy)-4-pyridinecarboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a distinctive molecular structure that contributes to its biological activity. It contains a benzonitrile core substituted with fluorine and trifluoroethoxy groups, which enhance its pharmacological properties.
Pharmaceutical Applications
The primary applications of this compound are in the field of pharmaceuticals:
- Anticonvulsant Activity : Research has indicated that compounds similar to 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- exhibit anticonvulsant properties. Studies on related triazole derivatives show significant efficacy in increasing the latent period before convulsions and reducing their duration in animal models .
- Drug Development : The trifluoromethyl group present in the compound is known to enhance metabolic stability and bioavailability. This makes it an attractive candidate for developing new therapeutic agents targeting various neurological disorders .
Case Study 1: Anticonvulsant Activity Evaluation
A study focused on evaluating the anticonvulsant properties of related compounds demonstrated that modifications in the structure significantly influenced their efficacy. The introduction of fluorinated groups was linked to improved performance in reducing convulsive episodes in rodent models .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of similar benzonitrile compounds highlighted efficient methods that yield high purity products suitable for pharmaceutical use. The methods involved straightforward reaction conditions that facilitate industrial-scale production .
Toxicological Considerations
While exploring its applications, it is crucial to consider the safety profile of 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-:
Mechanism of Action
The mechanism of action of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- include:
4-Fluorobenzonitrile: A simpler analog with a single fluoro group on the benzonitrile core.
2-Fluorobenzonitrile: Another analog with the fluoro group in a different position on the benzonitrile core.
2,4-Difluorobenzonitrile: Contains two fluoro groups on the benzonitrile core.
Compared to these compounds, Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- is unique due to the presence of the trifluoroethoxy and pyridinylmethylamino groups, which confer distinct chemical and biological properties .
Biological Activity
Benzonitrile derivatives have garnered significant interest due to their diverse biological activities. The specific compound Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] is a notable example that exhibits various pharmacological properties. This article will explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzonitrile core with a trifluoroethoxy group and a pyridinyl moiety. The molecular formula is C14H14F4N2 with a molecular weight of approximately 298.27 g/mol.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that benzonitrile derivatives can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by inducing cell envelope stress, which disrupts the proton motive force (PMF) in bacteria, leading to cell death .
- Anticancer Potential : The trifluoromethyl group in related compounds has been associated with enhanced potency in inhibiting cancer cell proliferation. Research suggests that modifications in the chemical structure can lead to increased activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The incorporation of fluorinated groups has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and others involved in metabolic pathways. This suggests potential applications in antiviral therapies .
Synthesis Methods
The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] typically involves several steps including:
- Nitration : Starting from ortho-fluorobenzotrifluoride, nitration is performed to introduce a nitro group.
- Reduction : The nitro group is then reduced to an amine.
- Bromination : The compound undergoes bromination followed by diazotization.
- Substitution Reaction : Finally, a substitution reaction replaces the bromine with a cyano group to yield the target compound .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Induces cell envelope stress in bacteria | |
Anticancer | Inhibits cancer cell proliferation | |
Enzyme Inhibition | Enhances inhibition of reverse transcriptase |
Case Studies and Research Findings
- Antibacterial Efficacy : A study on related benzonitrile compounds demonstrated broad-spectrum antibacterial activity against enteric pathogens. The mechanism involved disruption of PMF and ATP dissipation in bacterial cells, suggesting potential for treating infections without developing stable resistance .
- Anticancer Activity : Research highlighted that trifluoromethyl-substituted benzonitriles exhibited significant cytotoxic effects on various cancer cell lines. The studies indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit tumor growth in vivo models .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Properties
IUPAC Name |
3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFGWIWYUQTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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